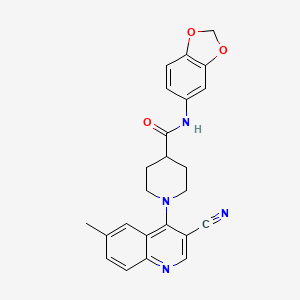

N-(2H-1,3-benzodioxol-5-yl)-1-(3-cyano-6-methylquinolin-4-yl)piperidine-4-carboxamide

Description

N-(2H-1,3-benzodioxol-5-yl)-1-(3-cyano-6-methylquinolin-4-yl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core substituted with a 1,3-benzodioxol-5-yl group and a 3-cyano-6-methylquinolin-4-yl moiety. This compound belongs to the quinoline and benzodioxol class of heterocycles, which are frequently explored in medicinal chemistry for their biological activity, including kinase inhibition and central nervous system modulation .

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-1-(3-cyano-6-methylquinolin-4-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O3/c1-15-2-4-20-19(10-15)23(17(12-25)13-26-20)28-8-6-16(7-9-28)24(29)27-18-3-5-21-22(11-18)31-14-30-21/h2-5,10-11,13,16H,6-9,14H2,1H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGAMIGZXHDVWKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC5=C(C=C4)OCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-1-(3-cyano-6-methylquinolin-4-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

Synthesis of the quinoline moiety: This might involve the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

Coupling of the benzodioxole and quinoline units: This step could involve a nucleophilic substitution reaction.

Formation of the piperidine carboxamide: This might be achieved through the reaction of the intermediate with piperidine and a carboxylating agent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole and quinoline moieties.

Reduction: Reduction reactions could target the cyano group or the quinoline ring.

Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzodioxole or quinoline rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

The major products would depend on the specific reaction conditions but could include oxidized or reduced derivatives, or substituted analogs of the original compound.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-1-(3-cyano-6-methylquinolin-4-yl)piperidine-4-carboxamide could have various applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological pathways.

Medicine: Investigation of its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include enzymes, receptors, or other proteins involved in critical biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of molecules, including piperidine-carboxamides, quinolines, and benzodioxol derivatives. Below is a comparative analysis based on the provided evidence:

Key Observations:

Piperidine-4-carboxamide Derivatives: The target compound and XL177A share a piperidine-4-carboxamide backbone but differ significantly in substituents. XL177A incorporates a quinazolinone and acridine group, which are associated with DNA intercalation and kinase inhibition .

Benzodioxol-Containing Compounds: The metabolite 2,3-dimethoxy-6-(2-{4-methoxy-6-[2-(methylamino)ethyl]-2H-1,3-benzodioxol-5-yl}acetyl)benzoic acid () shares the benzodioxol moiety but lacks the quinoline and piperidine components. Benzodioxol derivatives are often studied for their metabolic stability and role in neurotransmitter modulation .

Quinoline Analogues: The 3-cyano-6-methylquinolin-4-yl group in the target compound is structurally similar to kinase inhibitors (e.g., imatinib analogs), where the cyano group enhances binding affinity.

Limitations in Available Evidence

The provided sources lack experimental data (e.g., IC50 values, pharmacokinetic profiles) for the target compound, making a quantitative comparison challenging. Structural inferences are drawn from general trends in medicinal chemistry rather than direct studies.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-1-(3-cyano-6-methylquinolin-4-yl)piperidine-4-carboxamide is a complex organic compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure comprising a benzodioxole moiety, a quinoline derivative, and a piperidine ring. The molecular formula is , and its IUPAC name is N-(2H-1,3-benzodioxol-5-yl)-1-(3-cyano-6-methylquinolin-4-yl)piperidine-4-carboxamide.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C22H20N4O3 |

| IUPAC Name | N-(2H-1,3-benzodioxol-5-yl)-1-(3-cyano-6-methylquinolin-4-yl)piperidine-4-carboxamide |

| SMILES | C1=CC2=C(C=C1O)C(=C(C2=O)C#N)C(=O)N(C)C(CCN)C(=O)C(C)C(=O)N(C)C(CCN)C(=O)C(C) |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may modulate the activity of various enzymes or receptors, leading to significant effects on cellular signaling pathways. For instance:

- Kinase Inhibition : The compound could inhibit specific kinases involved in cell proliferation and survival, disrupting critical signaling pathways.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neuronal signaling and potentially impacting conditions such as anxiety or depression.

Anticancer Activity

Research has indicated that compounds with similar structural features exhibit anticancer properties. In vitro studies have shown that derivatives of quinoline can induce apoptosis in cancer cells through the activation of caspase pathways. The specific compound under discussion may share these properties due to its structural analogies.

Antimicrobial Effects

Quinoline derivatives are known for their antimicrobial activities. Preliminary studies suggest that N-(2H-1,3-benzodioxol-5-yl)-1-(3-cyano-6-methylquinolin-4-yl)piperidine-4-carboxamide could possess antibacterial and antifungal properties. For example, quinoline-based compounds have been evaluated for their effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

Neuroprotective Properties

The piperidine moiety is associated with neuroprotective effects in several studies. Compounds similar to this one have shown promise in protecting neurons from oxidative stress and excitotoxicity in models of neurodegenerative diseases.

Study 1: Anticancer Efficacy

A study by El Shehry et al. evaluated various quinoline derivatives for their anticancer efficacy. The results indicated that compounds with structural similarities to N-(2H-1,3-benzodioxol-5-yl)-1-(3-cyano-6-methylquinolin-4-yl)piperidine-4-carboxamide exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values comparable to established chemotherapeutics .

Study 2: Antimicrobial Activity

Research conducted on a series of quinoline derivatives demonstrated their effectiveness against resistant strains of bacteria. The tested compounds showed minimum inhibitory concentrations (MICs) below 10 µg/mL against E. coli and Pseudomonas aeruginosa, suggesting that the compound may possess similar antimicrobial properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.